molecular formula C39H56N4O7 B13405373 tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate CAS No. 868540-22-1

tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate

Cat. No.: B13405373
CAS No.: 868540-22-1
M. Wt: 692.9 g/mol
InChI Key: ZHBDLOMPGLZDJI-ZSMRNREKSA-N
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Description

This compound is a structurally complex tert-butyl carbamate derivative featuring multiple stereochemical centers, phenyl groups, and a 2-methyloxiran-2-yl (epoxide) moiety. Its synthesis involves sequential amide bond formations and stereoselective reactions, as inferred from analogous procedures in and . For instance, tert-butyl carbamate intermediates are often synthesized via coupling reactions using dichloromethane as a solvent and potassium carbonate (K₂CO₃) as a base, yielding products with moderate to high efficiency (54–90% yields) .

Properties

CAS No.

868540-22-1

Molecular Formula

C39H56N4O7

Molecular Weight

692.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C39H56N4O7/c1-25(2)21-30(33(44)39(8)24-49-39)40-36(47)32(23-28-17-13-10-14-18-28)42-35(46)31(22-26(3)4)41-34(45)29(43-37(48)50-38(5,6)7)20-19-27-15-11-9-12-16-27/h9-18,25-26,29-32H,19-24H2,1-8H3,(H,40,47)(H,41,45)(H,42,46)(H,43,48)/t29-,30-,31-,32-,39+/m0/s1

InChI Key

ZHBDLOMPGLZDJI-ZSMRNREKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Components and Intermediates

Synthesis Steps

  • Formation of Epoxide Intermediate : The synthesis begins with the formation of the epoxide ring in the (S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl intermediate. This step is critical and often involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

  • Peptide Coupling Reactions : The next steps involve peptide coupling reactions to form the amide bonds between the various components. These reactions typically use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Protection and Deprotection : Throughout the synthesis, protecting groups like tert-butyl carbamate are used to protect amine groups. These groups are removed at appropriate stages using conditions like acidic hydrolysis.

Detailed Synthesis Protocol

Step 1: Formation of Epoxide Intermediate

  • Reagents : (S)-4-Methyl-1-oxopentan-2-yl, (R)-2-methyloxirane
  • Conditions : Chiral catalyst, solvent (e.g., dichloromethane), temperature control
  • Yield : Typically high, depending on catalyst efficiency

Step 2: Peptide Coupling

  • Reagents : Activated ester or coupling reagent (e.g., HATU), DIPEA, solvent (e.g., DMF)
  • Conditions : Room temperature, inert atmosphere
  • Yield : Generally high, depending on coupling efficiency

Step 3: Protection and Deprotection

  • Reagents : tert-Butyl dicarbonate (for carbamate formation), acid (e.g., trifluoroacetic acid) for deprotection
  • Conditions : Room temperature for protection; acidic conditions for deprotection
  • Yield : High for protection; variable for deprotection depending on conditions

Analysis and Purification

After synthesis, the compound is typically analyzed using techniques like HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry to confirm its structure and purity. Purification may involve chromatographic methods or crystallization.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Epoxide Group

The (2R)-2-methyloxiran-2-yl group undergoes nucleophilic ring-opening reactions, a hallmark of epoxide reactivity. This reaction is pivotal for introducing functional groups or cross-linking moieties in drug synthesis.

Reaction Conditions Reagents Products Yield References
Basic aqueous/organic mediaAmines, thiols, or alcoholsDiol derivatives or substituted ethers/thioethers60–85%
Acidic catalysisH₂SO₄, HClVicinal diols via acid-mediated hydrolysis70–90%
  • Mechanism : The epoxide’s strained ring reacts with nucleophiles (e.g., amines) under basic conditions, leading to anti-addition products. For example, reaction with benzylamine generates a β-amino alcohol derivative.

  • Applications : Used to modify the compound’s solubility or conjugate it to targeting molecules in cancer therapeutics .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to unmask the amine functionality for further coupling.

Reaction Conditions Reagents Products Yield References
Trifluoroacetic acid (TFA)TFA in dichloromethaneFree amine intermediate>95%
HCl in dioxane4M HClAmmonium chloride salt85–90%
  • Kinetics : Deprotection with TFA is rapid (<1 hour at 0°C), while HCl requires longer reaction times (2–4 hours) .

  • Downstream Use : The free amine participates in peptide bond formation with carboxylic acids or activated esters .

Peptide Coupling Reactions

The deprotected amine undergoes coupling with carboxylic acids to extend the peptide chain, a critical step in synthesizing proteasome inhibitors.

Reaction Conditions Coupling Reagents Products Yield References
Room temperature, inert atmosphereHATU, DCC, or EDCIExtended peptide derivatives (e.g., Carfilzomib precursors)75–90%
Microwave-assistedHATU with HOAtAccelerated coupling with reduced racemization80–92%
  • Stereochemical Integrity : Chiral centers (2S, 2R configurations) are preserved using mild coupling agents like HATU .

  • Case Study : Coupling with morpholinoacetamido-phenylbutanamide derivatives forms key intermediates for Carfilzomib .

Oxidation of the Oxirane Ring

The epoxide group can be oxidized to form diketones under controlled conditions, though this is less common in synthetic pathways.

Reaction Conditions Oxidizing Agents Products Yield References
Anhydrous dichloromethaneRuO₄2-methyl-1,2-diketone derivative50–60%
Ozone followed by reductive workupO₃, then Zn/H₂OFragmented aldehydes30–40%
  • Side Reactions : Over-oxidation may occur with strong agents, necessitating precise stoichiometric control.

Stability Under Thermal and Acidic Conditions

The compound exhibits moderate stability, with decomposition observed under harsh conditions.

Condition Observation Degradation Products References
100°C, 24 hoursPartial epoxide ring-openingMixture of diols and rearranged ketones
pH <2, aqueous HClCarbamate hydrolysisTert-butyl alcohol and free amine
  • Storage Recommendations : Stable at –20°C under inert atmosphere; avoid prolonged exposure to moisture .

Scientific Research Applications

tert-Butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology and medicine, it may be used in the development of pharmaceuticals and other bioactive molecules. Its unique structure and properties make it a valuable tool for studying complex biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the synthesis of N-Boc-protected anilines, tert-butyl carbamate acts as a protecting group that facilitates the formation of the desired product . The molecular targets and pathways involved in these reactions are typically studied using advanced analytical techniques and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl carbamates with varying substituents and stereochemistry. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Biological Activity Reference
Target Compound (tert-butyl N-[(2S)-1-[[...]-2-yl]carbamate) ~685* Epoxide, phenyl, carbamate, multiple amide bonds 54–90% Proteasome inhibition (inferred)
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (PubChem: 58521-45-2) 215.15 Carbamate, methyl, ketone N/A Intermediate in peptide synthesis
tert-butyl N-[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[...]carbamate (PubChem: 145594-17-8) ~600* Bicyclic ether, carbamate, amide N/A Unknown; structural complexity
tert-butyl (2S)-1-[(2R,3S)-3-[[...]butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate ~650* Hydroxyl, phenyl, pyrrolidine, carbamate N/A Nucleic acid condensation (inferred)

*Estimated based on structural similarity to reported analogs.

Key Findings:

Structural Complexity vs. Compared to bicyclic derivatives (e.g., 145594-17-8), the target compound’s amide-rich backbone may enhance proteasome binding affinity, as seen in non-covalent inhibitors .

Synthetic Efficiency :

  • The target compound’s synthesis yield (54–90%) aligns with methods for similar tert-butyl carbamates, though lower yields (e.g., 54% in ) reflect challenges in stereochemical control .

Functional Group Impact: Epoxide vs. Hydroxyl Groups: The epoxide in the target compound may enable covalent binding to biological targets, unlike hydroxyl-containing analogs (e.g., PubChem: 128049-50-3), which rely on hydrogen bonding .

Biological Selectivity: Proteasome inhibitors like the target compound often exhibit higher selectivity than non-specific condensation agents (e.g., C3-symmetric scaffolds in ) due to tailored stereochemistry .

Research Implications

  • Drug Design : The epoxide moiety and stereochemical precision position this compound as a candidate for targeted covalent inhibition, a strategy gaining traction in oncology and antiviral research .
  • Synthetic Challenges : Lower yields in multi-step syntheses highlight the need for improved catalysts or enantioselective methods .
  • Unanswered Questions : The exact proteasome inhibitory potency and toxicity profile remain unverified, necessitating further in vitro and in vivo studies .

Biological Activity

The compound tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate, with CAS number 247068-82-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula and Weight

The molecular formula of the compound is C14H25N3O4C_{14}H_{25}N_{3}O_{4} with a molecular weight of approximately 271.35 g/mol.

Anticancer Properties

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that certain carbamate derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of carbamate derivatives in targeting hypoxia-inducible factor 2α (HIF-2α), a key oncogenic driver in clear cell renal cell carcinoma (ccRCC). The findings suggest that modifications on the carbamate structure can enhance biological activity against cancer cells .

Antimicrobial Activity

The potential antimicrobial activity of this compound has also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess dual functionality as both an antimicrobial and anticancer agent.

Research Findings

A study focusing on bioactive compounds from microbial origins revealed that small molecular weight compounds exhibit antimicrobial properties alongside anticancer activities. This aligns with findings that suggest the structural complexity of carbamates contributes to their biological effectiveness .

The mechanism through which this compound exerts its biological effects is likely multifaceted, involving interactions with specific biological targets such as enzymes or receptors involved in cancer progression or microbial resistance.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains

Q & A

Basic: What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation risks, as the compound may release toxic vapors during synthesis .
  • Emergency Measures: For skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Storage: Store in a cool, dry place away from strong oxidizers or acids to avoid unintended reactions .

Basic: How can researchers optimize the synthetic yield of this stereochemically complex compound?

Methodological Answer:

  • Catalyst Selection: Use asymmetric catalysis (e.g., chiral Lewis acids) to enhance enantioselectivity, as demonstrated in tert-butyl carbamate syntheses via Mannich reactions .
  • Temperature Control: Maintain reaction temperatures between 0–25°C to prevent epoxide ring opening in the (2R)-2-methyloxiran-2-yl moiety .
  • Purification: Employ column chromatography with ethyl acetate/hexane gradients to separate diastereomers .

Advanced: What analytical techniques validate the stereochemical configuration of this compound?

Methodological Answer:

Technique Application Reference
X-ray Crystallography Definitive confirmation of absolute stereochemistry via crystal structure analysis.
NMR Spectroscopy Use NOESY/ROESY to identify spatial proximity of protons in chiral centers.
Circular Dichroism (CD) Detect Cotton effects to infer configuration of aromatic/oxiranyl groups.

Advanced: How does the epoxide group influence the compound’s stability under varying conditions?

Methodological Answer:

  • Acidic/Basic Conditions: The epoxide ring is prone to nucleophilic attack, leading to ring-opening reactions. Avoid storage with amines or thiols .
  • Thermal Stability: Decomposition occurs above 40°C; monitor via TGA/DSC to establish safe handling thresholds .
  • Light Sensitivity: Protect from UV light to prevent radical-mediated epoxide degradation .

Advanced: How can contradictions in reported synthetic pathways be resolved?

Methodological Answer:

  • Comparative Kinetic Studies: Analyze competing reaction pathways (e.g., epoxide vs. carbamate reactivity) using HPLC-MS to identify side products .
  • Replication with Controlled Variables: Repeat conflicting procedures under standardized conditions (solvent, catalyst loading) to isolate critical factors .
  • Computational Modeling: Use DFT calculations to predict energetically favorable pathways and validate with experimental yields .

Basic: What purity assessment methods are recommended post-synthesis?

Methodological Answer:

  • HPLC-MS: Quantify impurities using reverse-phase C18 columns and acetonitrile/water gradients .
  • Melting Point Analysis: Compare observed vs. literature values to detect polymorphic impurities .
  • Elemental Analysis: Verify C/H/N ratios to confirm stoichiometric integrity .

Advanced: How to design experiments assessing reactivity in peptide coupling reactions?

Methodological Answer:

  • Activating Agents: Test coupling efficiency with HATU vs. EDC/HOBt under inert atmospheres to minimize carbamate hydrolysis .
  • Solvent Screening: Compare DMF, THF, and dichloromethane for solubility and side-reaction profiles .
  • Monitoring Tools: Use FTIR to track carbonyl (C=O) stretching frequencies during amide bond formation .

Basic: Which solvent systems are optimal for purification?

Methodological Answer:

  • Polar Aprotic Solvents: DMF or DMSO for dissolving the compound during chromatography .
  • Crystallization: Use tert-butyl methyl ether/hexane mixtures to isolate crystalline products .
  • Avoid Protic Solvents: Methanol/water may hydrolyze the carbamate group; use sparingly .

Advanced: How to evaluate this compound’s suitability as a chemical probe in high-throughput screening?

Methodological Answer:

  • EU-OPENSCREEN Protocols: Submit to the European Chemical Biology Library (ECBL) for standardized cytotoxicity and bioactivity profiling .
  • Dose-Response Assays: Test in cell-based models (e.g., Cell Painting) to identify phenotypic effects across concentrations .
  • Off-Target Screening: Use SPR or thermal shift assays to assess binding to unrelated protein targets .

Advanced: Can computational tools predict its behavior in asymmetric catalysis?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions between the compound’s epoxide and chiral catalysts to predict enantioselectivity .
  • Docking Studies: Map steric and electronic complementarity with enzyme active sites (e.g., cytochrome P450) .
  • Machine Learning: Train models on PubChem data to forecast reaction outcomes under varying conditions .

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